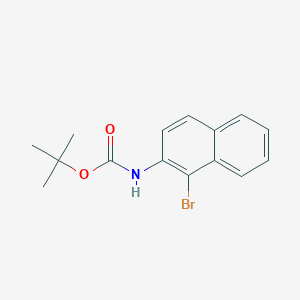

N-Boc-1-bromo-2-naphthalenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-bromonaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHUGHMRVYRVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401215060 | |

| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454713-47-4 | |

| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454713-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Naphthalene Scaffolds in Modern Organic Synthesis

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in modern organic synthesis. hyhpesticide.comijpsjournal.com Its extended π-electron system and multiple substitution sites allow for the construction of a diverse array of functionalized molecules. hyhpesticide.com The stability of the naphthalene ring system enables it to withstand various reaction conditions, making it a reliable platform for chemical modifications. hyhpesticide.com

Naphthalene derivatives are integral to the development of new materials and therapeutic agents. ijpsjournal.comnih.gov In medicinal chemistry, the naphthalene moiety is found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. ijpsjournal.comnih.gov For instance, marketed drugs like nafcillin, naftifine, and tolnaftate (B1682400) incorporate a naphthalene structure. ijpsjournal.com The ability to introduce various functional groups onto the naphthalene core allows chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their performance in specific applications.

The reactivity of naphthalene towards electrophilic aromatic substitution is a key aspect of its utility. The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7), offering a degree of regiochemical control in synthetic transformations. hyhpesticide.com This inherent reactivity, coupled with the development of modern cross-coupling reactions, has significantly expanded the synthetic chemist's toolbox for creating complex naphthalene-based structures.

N Boc 1 Bromo 2 Naphthalenamine As a Versatile Building Block in Functionalized Naphthylamine Synthesis

N-Boc-1-bromo-2-naphthalenamine stands out as a particularly useful building block for the synthesis of functionalized naphthylamines. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality. This protection is crucial as it prevents the reactive amine from participating in unwanted side reactions during subsequent chemical transformations. researchgate.netresearchgate.net The Boc group is known for its stability under a variety of reaction conditions and can be readily removed when desired, typically under acidic conditions. researchgate.net

The presence of a bromine atom at the 1-position of the naphthalene (B1677914) ring is of paramount importance. This halogen atom provides a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the construction of complex organic molecules.

The strategic placement of the bromo and N-Boc-amino groups at adjacent positions (1 and 2) on the naphthalene scaffold allows for the synthesis of sterically hindered and electronically diverse 1,2-disubstituted naphthalene derivatives. This substitution pattern is often found in chiral ligands, molecular sensors, and biologically active compounds.

The synthesis of this compound itself is typically achieved through the bromination of N-Boc-2-naphthylamine. A common method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). chemicalbook.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Product |

| N-Boc-2-naphthylamine | N-Bromosuccinimide (NBS) | Acetonitrile | This compound |

This table illustrates a common synthetic route to this compound.

Academic Research Perspectives and Focus Areas for N Boc 1 Bromo 2 Naphthalenamine

Regioselective Bromination of N-Boc-2-naphthylaminechemicalbook.com

The primary and most direct route to this compound involves the regioselective bromination of its precursor, N-Boc-2-naphthylamine. This process is an electrophilic aromatic substitution, where the bulky tert-butoxycarbonyl (Boc) protecting group on the amine directs the incoming electrophile to a specific position on the naphthalene ring.

Reaction Conditions and Reagent Selection for C1-Bromination (e.g., N-Bromosuccinimide in Acetonitrile)chemicalbook.com

The C1-bromination of N-Boc-2-naphthylamine is effectively achieved using N-Bromosuccinimide (NBS) as the brominating agent in acetonitrile (B52724) as the solvent. chemicalbook.com NBS is a preferred reagent over liquid bromine as it provides a slow and constant concentration of bromine, minimizing side reactions. masterorganicchemistry.com The reaction is typically conducted at a reduced temperature, such as 0 °C, to enhance selectivity. chemicalbook.com

A typical procedure involves dissolving N-Boc-2-naphthylamine in acetonitrile and cooling the solution to 0 °C. Solid NBS is then added portion-wise to control the reaction rate and temperature. chemicalbook.com The reaction progress is monitored, and upon completion, the mixture is worked up by adding an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The solid product is then filtered, washed, and dried. chemicalbook.com

Table 1: Reaction Conditions for C1-Bromination of N-Boc-2-naphthylamine

| Parameter | Value |

| Starting Material | N-Boc-2-naphthylamine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | 0 °C |

| Reaction Time | Approximately 2.75 hours |

| Work-up | Aqueous Sodium Bicarbonate |

| Reported Yield | Up to 100% |

Mechanistic Pathways of Electrophilic Aromatic Substitution Leading to this compound

The bromination of N-Boc-2-naphthylamine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The N-Boc group is an activating ortho-, para-director. However, due to the steric hindrance imposed by the bulky Boc group and the naphthalene ring system, the electrophilic attack is highly favored at the C1 position (ortho to the amino group).

The mechanism proceeds as follows:

Generation of the Electrophile: In the presence of a trace amount of acid (often HBr formed in situ), NBS becomes protonated. This enhances the electrophilicity of the bromine atom. youtube.comyoutube.com

Nucleophilic Attack: The electron-rich naphthalene ring of N-Boc-2-naphthylamine attacks the electrophilic bromine of the protonated NBS. This attack occurs preferentially at the C1 position, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the succinimide (B58015) anion or solvent molecules, removes the proton from the C1 position, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

The regioselectivity is a consequence of the electronic activation provided by the nitrogen lone pair, which is delocalized into the aromatic system, and the steric bulk of the Boc group, which disfavors attack at the C3 position.

Optimization Strategies for Reaction Yield and Positional Selectivitychemicalbook.com

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high regioselectivity for the C1-bromo isomer. Key strategies include:

Temperature Control: Maintaining a low reaction temperature (0 °C) is crucial. chemicalbook.com Higher temperatures can lead to decreased selectivity and the formation of undesired side products.

Reagent Choice: NBS is the reagent of choice for its mild and selective brominating properties. mdpi.comorganic-chemistry.org The use of molecular bromine (Br2) can lead to over-bromination and reduced selectivity. masterorganicchemistry.com

Solvent Effects: Acetonitrile is a commonly used solvent that facilitates the reaction and is relatively easy to remove. chemicalbook.com Other polar aprotic solvents could potentially be used, but their effects on selectivity and reaction rate would need to be investigated.

Controlled Addition of Reagent: The portion-wise addition of NBS helps to maintain a low concentration of the brominating agent throughout the reaction, which is key to achieving high selectivity. chemicalbook.com

Alternative Synthetic Routes to this compound

While the direct bromination of N-Boc-2-naphthylamine is the most common method, alternative strategies can be employed, particularly when the starting materials are more readily available or when specific substitution patterns are desired.

Functional Group Interconversions on Pre-functionalized Naphthalene Systems

This approach involves starting with a naphthalene ring that already possesses the desired bromine and another functional group that can be converted into the N-Boc-amino group. For instance, one could envision a route starting from 1-bromo-2-nitronaphthalene. The nitro group could be reduced to an amine, which is then protected with the Boc group.

Table 2: Potential Functional Group Interconversion Strategy

| Starting Material | Intermediate Step | Final Product |

| 1-Bromo-2-nitronaphthalene | 1. Reduction of nitro group (e.g., with SnCl2/HCl or catalytic hydrogenation). 2. Protection of the resulting amine with (Boc)2O. | This compound |

This method offers flexibility but may involve more synthetic steps compared to the direct bromination route.

Multi-step Convergent Syntheses of Brominated Naphthylamine Derivatives

Convergent synthesis strategies involve the preparation of two or more fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach is less common but theoretically possible. For example, a suitably substituted benzene (B151609) derivative could be coupled with another precursor to construct the naphthalene ring system with the required substituents in place. However, for a molecule of this complexity, a linear synthesis starting from a pre-formed naphthalene core is generally more efficient.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Palladium and copper complexes are the most common catalysts employed for these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are among the most powerful and versatile methods for constructing new bonds at the site of the C-Br bond in this compound. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. First developed in the 1990s by Stephen Buchwald and John Hartwig, this reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods.

The reaction typically employs a palladium(0) catalyst, generated in situ or from a pre-catalyst, in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). For a substrate like this compound, the reaction would involve coupling at the C-Br bond with a primary or secondary amine. The N-Boc group is generally stable under these conditions. The reaction would proceed via oxidative addition of the C-Br bond to the Pd(0) center, followed by coordination of the new amine, deprotonation by the base, and finally, reductive elimination to form the N-arylated product.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 |

This table presents typical conditions for Buchwald-Hartwig amination reactions with aryl bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

The Suzuki-Miyaura coupling, or Suzuki coupling, is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide. This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a premier method for constructing C(sp²)-C(sp²) bonds, such as those found in biaryl structures.

For this compound, a Suzuki coupling would involve the reaction of the C-Br bond with an aryl, heteroaryl, or vinyl boronic acid or ester. The reaction requires a palladium catalyst, a phosphine ligand, and a base, often an aqueous solution of sodium or potassium carbonate. The reaction is known for its mild conditions, low toxicity of boron reagents, and high functional group tolerance. The N-Boc protecting group is typically robust under Suzuki conditions. The versatility of this reaction allows for the synthesis of a wide array of 1-substituted-2-(N-Boc-amino)naphthalene derivatives, which are precursors to various functional materials and biologically active molecules.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 90-110 |

| PdCl₂(dppf) | dppf (internal) | Cs₂CO₃ | DMF | 80-100 |

This table presents typical conditions for Suzuki-Miyaura coupling reactions with aryl bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Beyond the Buchwald-Hartwig and Suzuki reactions, this compound can participate in other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, utilizing a dual catalytic system of palladium and copper(I). The reaction typically proceeds under mild, basic conditions, often using an amine as both the base and solvent. This would allow for the introduction of an alkynyl substituent at the C1 position of the naphthalene ring.

Heck Reaction: The Mizoroki-Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This transformation would yield a 1-alkenyl-2-(N-Boc-amino)naphthalene. In some cases, cascade reactions involving an initial amination followed by an intramolecular Heck cyclization can be designed, though this is more common for synthesizing heterocyclic rings like indoles from simpler anilines.

Table 3: Representative Conditions for Other Palladium-Catalyzed Reactions

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp - 60 |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 |

This table presents typical conditions for Sonogashira and Heck reactions with aryl bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

The Ullmann reaction is a classical copper-catalyzed method for forming C-C (biaryl synthesis) and C-heteroatom bonds. The Ullmann-type condensation specifically refers to the copper-catalyzed coupling of an aryl halide with a nucleophile like an amine, alcohol, or thiol. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

For this compound, an Ullmann-type amination would provide an alternative to the palladium-catalyzed Buchwald-Hartwig reaction for forming a new C-N bond at the C1 position. These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. Recent advancements have identified various diamine and other ligands that can facilitate these couplings at temperatures as low as 60-100°C.

Table 4: Representative Conditions for Ullmann-Type Amination of Aryl Bromides

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| CuI | L-Proline | K₂CO₃ | DMSO | 90-110 |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 |

This table presents typical conditions for Ullmann-type amination reactions with aryl bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Other Organometallic Transformations (e.g., Organolithium Chemistry)

Beyond transition metal catalysis, the bromine atom in this compound can be transformed using organometallic reagents, most notably through halogen-lithium exchange. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

The bromine-lithium exchange converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. The resulting 1-lithio-2-(N-Boc-amino)naphthalene is a powerful intermediate that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups at the C1 position. The N-Boc-amino group can act as a directing group in some lithiation reactions, but in this case, the halogen-metal exchange is the predominant and most synthetically useful pathway. Care must be taken as the N-H proton of the carbamate (B1207046) is acidic and may be deprotonated by a second equivalent of the organolithium reagent, a factor that must be considered in the reaction stoichiometry.

Table 5: Representative Conditions for Bromine-Lithium Exchange and Trapping

| Reagent | Conditions | Electrophile Example | Product Type |

| n-BuLi (1-2 equiv.) | THF, -78 °C | DMF | 1-Formyl derivative |

| s-BuLi (1-2 equiv.) | THF, -78 °C | CO₂ | 1-Carboxylic acid derivative |

| t-BuLi (1-2 equiv.) | Diethyl ether, -78 °C | (CH₃)₃SiCl | 1-Trimethylsilyl derivative |

This table presents typical conditions for bromine-lithium exchange on aryl bromides and is for illustrative purposes. Specific conditions and subsequent electrophilic trapping for this compound would require experimental optimization.

Reactions Involving the Bromine Substituent at the C1 Position

The bromine atom on the naphthalene core is a key handle for introducing molecular diversity through various coupling and substitution reactions.

The bromine atom at the C1 position of this compound is susceptible to nucleophilic substitution, although its reactivity is influenced by the electron-donating nature of the adjacent N-Boc protected amine and the steric hindrance of the naphthalene system. The reactivity of aryl halides in nucleophilic substitution reactions is generally lower than that of alkyl halides. However, under appropriate conditions, the bromine can be displaced by a range of nucleophiles.

Typical nucleophilic substitution reactions on similar aromatic systems often require metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira, and Stille couplings), to proceed efficiently. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction with amines, thiols, or alkoxides can lead to the corresponding substituted naphthalenes. The electronic environment of the bromine substituent, influenced by the adjacent quaternary carbon, results in enhanced stability towards solvolysis compared to secondary bromides.

Computational studies on related naphthalenic systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene, show that the substitution of a group at the C1 position by amines proceeds through the formation of a Meisenheimer complex as a reaction intermediate. researchgate.net The stability of this intermediate, which can be influenced by factors like intramolecular hydrogen bonding, plays a crucial role in the reaction rate. researchgate.net The general reactivity of amines in such substitutions often follows the order of ethylamine (B1201723) > ammonia (B1221849) > t-butylamine > diethylamine. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Bromides This table presents generalized examples of nucleophilic substitution reactions that are applicable to aryl bromides like this compound, based on established chemical principles.

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, base | 1-Amino-2-(N-Boc-amino)naphthalene derivative |

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, base | 1-Aryl-2-(N-Boc-amino)naphthalene |

| Sonogashira Coupling | R-C≡CH | Pd/Cu catalyst, base | 1-Alkynyl-2-(N-Boc-amino)naphthalene |

| Stille Coupling | R-Sn(Bu)₃ | Pd catalyst | 1-Alkyl/Aryl-2-(N-Boc-amino)naphthalene |

| Cyanation | CN⁻ source | Pd or Cu catalyst | 1-Cyano-2-(N-Boc-amino)naphthalene |

Participation in Radical Reactions

Aryl bromides like this compound can participate in radical reactions, often initiated by radical initiators or photoredox catalysis. A common transformation is the dehalogenation of alkyl halides using tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). libretexts.org This process involves the formation of a tributyltin radical that abstracts the bromine atom to generate a naphthyl radical. libretexts.org This reactive intermediate can then be quenched or participate in further reactions.

Radical cascade reactions can also be employed to construct complex heterocyclic systems. For example, a silyl (B83357) radical can add to an alkyne, followed by a cyclization onto the aromatic ring at the ipso position, displacing the bromine atom. mdpi.com Such reactions demonstrate the utility of the bromo-substituent as a leaving group in radical-mediated ring-forming processes.

Transformations and Chemical Manipulation of the N-Boc Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net

The removal of the Boc group from this compound to liberate the free amine is a critical step in many synthetic sequences. This deprotection is most commonly achieved under acidic conditions, but other methods are available for substrates sensitive to strong acids.

The standard method for N-Boc deprotection involves treatment with a strong acid. researchgate.netfishersci.co.uk The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene, leading to the formation of a carbamic acid that readily decarboxylates to yield the free amine.

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is highly effective for Boc cleavage. fishersci.co.ukreddit.com Reactions are typically fast and occur at room temperature. fishersci.co.uk

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent such as dioxane, methanol, or ethyl acetate (B1210297) is another common and potent reagent for Boc removal. fishersci.co.uknih.gov A 4M solution of HCl in dioxane is frequently used.

Oxalyl Chloride: A milder method for N-Boc deprotection utilizes oxalyl chloride in methanol. nih.govrsc.org This procedure is advantageous for substrates containing other acid-labile functional groups. The reaction proceeds cleanly at room temperature, with deprotection of N-Boc groups on aromatic systems being particularly rapid, often completing within an hour for substrates with electron-withdrawing groups. nih.gov

Table 2: Common Acidic Conditions for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25% TFA in DCM, r.t., 2-12 h | fishersci.co.uk |

| Hydrogen Chloride (HCl) | Dioxane / Methanol | 4M HCl in Dioxane, r.t. | nih.gov |

| Oxalyl Chloride | Methanol | 3 equiv. (COCl)₂, r.t., 1-3 h | nih.govrsc.org |

| Phosphoric Acid | Aqueous solution | - | researchgate.net |

| Sulfuric Acid | tert-Butyl acetate | - | nih.gov |

Selective Deprotection Strategies for the N-Boc Group

Catalytic and Non-Acidic Deprotection Methodologies

For substrates that are sensitive to strongly acidic conditions, alternative deprotection methods have been developed.

Catalytic Methods: Solid acid catalysts, such as H-BEA zeolite, have been used for the continuous flow N-Boc deprotection of various amines. rsc.org This method often requires elevated temperatures (e.g., 140 °C in THF) but allows for high throughput and easy product separation. rsc.org Iron(III) salts, such as FeCl₃, have also been shown to be effective, sustainable, and selective catalysts for Boc deprotection, even in the presence of other protecting groups like Cbz. csic.es

Non-Acidic Methods:

Iodine: Catalytic amounts of iodine can be used for the selective cleavage of N-Boc groups, often under solvent-free conditions. nih.govresearchgate.net

TMSI (Trimethylsilyl Iodide): Treatment with TMSI in a solvent like DCM can effect Boc removal under neutral conditions. fishersci.co.uk

Zinc Bromide: Using an excess of zinc bromide in DCM is another Lewis acid-based method that avoids strong Brønsted acids. fishersci.co.uk

Thermal Deprotection: In some cases, particularly in continuous flow systems, the N-Boc group can be removed simply by heating, without the need for an acid catalyst. researchgate.netnih.gov Selectivity can be achieved by carefully controlling the temperature, as N-Boc groups on aryl amines are more labile than those on alkyl amines. nih.gov

Reactions with the Intact N-Boc Group (e.g., Acylation, Alkylation of the Carbamate Nitrogen)

While the tert-butyloxycarbonyl (Boc) group is primarily known as a robust protecting group for amines, the carbamate linkage itself can undergo further functionalization under specific conditions, most notably acylation and alkylation at the nitrogen atom. These reactions proceed while keeping the Boc group itself attached to the naphthalene scaffold.

Acylation of the Carbamate Nitrogen:

The nitrogen atom of the N-Boc group in this compound is part of a carbamate functionality and is generally considered to be less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under forcing conditions or with appropriate activation, N-acylation can be achieved. This transformation typically involves the use of a strong base to deprotonate the carbamate nitrogen, followed by the addition of an acylating agent.

A general method for the N-acylation of amides and carbamates involves their reaction with acid anhydrides in the presence of a Lewis acid catalyst, such as magnesium bromide etherate. scribd.com This dual activation strategy enhances the electrophilicity of the acylating agent and the nucleophilicity of the carbamate nitrogen. scribd.com While no specific examples utilizing this compound are documented, the general applicability of this method suggests its potential for the synthesis of N-acyl derivatives.

A variety of acylating agents can be employed, leading to a range of N-acylated products. The reaction of N-Boc protected amines with various Grignard reagents in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) also leads to the formation of amides, showcasing another potential route for functionalization. rsc.org

Alkylation of the Carbamate Nitrogen:

N-Alkylation of N-Boc protected amines is a more commonly reported transformation. This reaction typically requires a strong base to generate the corresponding nitrogen anion, which then acts as a nucleophile to displace a halide from an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The use of cesium carbonate (Cs2CO3) at elevated temperatures has also been shown to be effective for the alkylation of N-Boc protected anilines with alkyl bromides. researchgate.net

For instance, the alkylation of N-Boc-protected amino acids has been achieved using a hindered alkoxide base like potassium tert-butoxide in an inert solvent. google.com Another approach involves the use of an electrochemically generated acetonitrile anion as a strong base for the deprotonation and subsequent alkylation of N-Boc-4-aminopyridine. nih.govresearchgate.net These methods highlight the feasibility of alkylating the carbamate nitrogen in this compound to introduce a variety of alkyl or benzyl (B1604629) groups.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Acid Anhydride, MgBr₂·OEt₂ | N-Acyl Carbamate | scribd.com |

| N-Acylation | Grignard Reagent, 2-Cl-Pyridine, Tf₂O | N-Acyl Carbamate (Amide) | rsc.org |

| N-Alkylation | NaH, Alkyl Halide, DMF | N-Alkyl Carbamate | researchgate.net |

| N-Alkylation | Cs₂CO₃, Alkyl Bromide, DMF, 100°C | N-Alkyl Carbamate | researchgate.net |

| N-Alkylation | Potassium tert-butoxide, Alkyl Halide, THF | N-Alkyl Carbamate | google.com |

This table presents generalized conditions for the N-acylation and N-alkylation of N-Boc protected amines and carbamates. The reactivity of this compound is expected to be analogous.

Electrophilic and Nucleophilic Reactions on the Naphthalene Ring System (excluding C1-Br and C2-N-Boc)

The naphthalene ring of this compound is susceptible to further substitution reactions. The regiochemical outcome of these reactions is governed by the electronic effects of the existing 1-bromo and 2-N-Boc-amido substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed to specific positions on the naphthalene ring based on the nature of the existing substituents. The N-Boc-amido group at the C2 position is a powerful ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system to stabilize the arenium ion intermediate. The bromo group at the C1 position is a deactivating but also ortho-, para-directing substituent.

The directing effects of these two groups are as follows:

The C2-N-Boc-amido group strongly activates the C3 position (ortho) and to a lesser extent, the C4 position (para to the nitrogen's influence on the second ring, though less direct).

The C1-bromo group deactivates the ring but directs incoming electrophiles to the C8 position (ortho) and the C4 position (para).

Considering these combined effects, the C4 and C8 positions are the most likely sites for electrophilic attack. The C3 position is sterically hindered by the adjacent bulky N-Boc group and the C1-bromo substituent. The C4 position is electronically favored by both substituents. The C8 position is activated by the bromo group's directing effect and is on the adjacent ring. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. For example, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield products substituted at these positions.

| Position | Influence of C1-Br | Influence of C2-N-Boc | Overall Predicted Reactivity for EAS |

| C3 | Ortho (directing), Deactivating | Ortho (directing), Activating, Sterically hindered | Low |

| C4 | Para (directing), Deactivating | Para-like (activating) | High |

| C5 | --- | --- | Moderate |

| C6 | --- | --- | Moderate |

| C7 | --- | --- | Moderate |

| C8 | Ortho (directing), Deactivating | --- | High |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on an aromatic C-H bond is generally a difficult reaction to achieve and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org The this compound molecule does not possess strong electron-withdrawing groups ortho or para to any of the C-H bonds. The N-Boc-amido group is electron-donating by resonance, and the bromo group is only weakly deactivating.

Therefore, direct nucleophilic substitution of a hydrogen atom on the naphthalene ring of this compound is highly unlikely under standard SNA conditions. Such transformations would likely require transition-metal-catalyzed C-H activation pathways or extremely harsh reaction conditions that could compromise the integrity of the N-Boc group. Nucleophilic substitution reactions on this substrate are more likely to involve the displacement of the bromide at the C1 position, which falls outside the scope of this section.

Strategic Applications of N Boc 1 Bromo 2 Naphthalenamine As a Synthetic Intermediate

Synthesis of Diversely Substituted Naphthalene (B1677914) Derivatives

The presence of a bromine atom on the naphthalene ring of N-Boc-1-bromo-2-naphthalenamine provides a handle for various palladium-catalyzed cross-coupling reactions, facilitating the introduction of a wide array of substituents. These reactions are fundamental to creating a library of diversely functionalized naphthalene derivatives.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl/alkyl boronic acids or esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, or similar Pd catalysts with phosphine (B1218219) ligands | 1-Aryl/heteroaryl/alkyl-2-(Boc-amino)naphthalenes |

| Buchwald-Hartwig Amination | Primary or secondary amines, amides | Pd₂(dba)₃ with ligands like Xantphos or BINAP | N-Substituted-1-amino-2-(Boc-amino)naphthalenes |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | 1-Alkynyl-2-(Boc-amino)naphthalenes |

The Suzuki-Miyaura coupling stands out as a powerful method for forming carbon-carbon bonds. By reacting this compound with various boronic acids or their esters, a diverse range of aryl, heteroaryl, or alkyl groups can be introduced at the C-1 position. nih.govresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. chemicalbook.com The resulting 1-substituted-2-(Boc-amino)naphthalenes are valuable precursors for more complex molecules.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 1,2-diaminonaphthalene (B43638) derivatives. ekb.eg This reaction involves the palladium-catalyzed coupling of this compound with a variety of primary or secondary amines. rsc.org The resulting products are important scaffolds in medicinal chemistry and materials science.

Furthermore, the Sonogashira coupling enables the introduction of acetylenic moieties through the reaction of this compound with terminal alkynes. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a combination of palladium and copper complexes and is instrumental in the synthesis of precursors for polycyclic aromatic systems and functional materials. wikipedia.org

Construction of Fused Polycyclic Heterocyclic Systems

The strategic placement of the amino and bromo groups in this compound makes it an ideal starting material for the construction of various fused polycyclic heterocyclic systems, which are prevalent in pharmacologically active compounds and organic functional materials.

Benzo[h]quinazolines and benzo[h]quinazolinones are classes of nitrogen-containing heterocycles with significant biological activities. A plausible synthetic route to benzo[h]quinazolines starts with the deprotection of the Boc group from this compound to yield 1-bromo-2-naphthalenamine. This intermediate can then undergo a reaction with guanidinium (B1211019) carbonate to form the corresponding 2-aminobenzo[h]quinazoline. rsc.org Subsequent functionalization, for instance via Buchwald-Hartwig coupling at the amino group, can lead to a variety of N-arylbenzo[h]quinazolin-2-amines. rsc.org

For the synthesis of benzo[h]quinazolinones , a versatile approach involves an initial Sonogashira coupling of this compound with a terminal alkyne. nih.gov The resulting 1-alkynyl-2-(Boc-amino)naphthalene can then undergo an acid-mediated intramolecular cyclization to furnish the benzo[f]quinazoline-1,3(2H,4H)-dione core. nih.gov Alternatively, traditional methods like the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid derivative with an amide, could be adapted. rsc.org Another potential route is the Ullmann condensation, a copper-catalyzed reaction that can be used to form C-N bonds under specific conditions. ekb.egnih.gov

Azaphenanthrenes, which are isomers of the pharmacologically important phenanthridine (B189435) scaffold, and other related nitrogen-containing aromatic heterocycles can be accessed from this compound. A potential synthetic strategy towards a dibenzo[c,h]cinnoline, an azaphenanthrene analogue, could involve a palladium-catalyzed homocoupling of this compound to form a biaryl intermediate. Subsequent deprotection of the Boc groups and an oxidative cyclization of the resulting diamine could yield the desired tetracyclic system.

The synthesis of other nitrogen-containing heterocycles often involves intramolecular cyclization of appropriately substituted naphthalene precursors derived from this compound. sigmaaldrich.com For instance, a Sonogashira coupling to introduce an alkynyl group, followed by modification of the amino group and subsequent intramolecular cyclization, can lead to various fused heterocyclic systems. researchgate.net

Role in the Synthesis of Advanced Polycyclic Aromatic Hydrocarbons and Related Compounds

This compound serves as a crucial building block for the bottom-up synthesis of advanced polycyclic aromatic hydrocarbons (PAHs) and related materials like graphene nanoribbons (GNRs). The bromo functionality allows for iterative cross-coupling reactions to extend the aromatic system.

For example, a Suzuki-Miyaura coupling can be used to attach another aromatic unit, and subsequent intramolecular cyclization reactions, such as a Scholl reaction, can lead to the formation of larger, planar PAHs. This step-wise approach allows for precise control over the final structure of the PAH. The synthesis of chiral graphene nanoribbons has been demonstrated starting from a 2,6-dibromo-1,5-diphenylnaphthalene precursor, highlighting the importance of brominated naphthalene derivatives in creating complex carbon-rich materials. krasheninnikov.de

The synthesis of GNRs, which are narrow strips of graphene, is of significant interest for applications in electronics. unl.edu Bottom-up chemical synthesis from molecular precursors provides atomically precise GNRs. This compound, after appropriate functionalization, can be envisioned as a precursor for segments of GNRs, where the bromo and amino groups can be transformed to facilitate polymerization and subsequent planarization into the final nanoribbon structure.

Application in the Development of Functional Organic Materials (focus on synthetic pathways to materials)

The synthetic pathways originating from this compound are instrumental in the development of functional organic materials with tailored electronic and photophysical properties. The ability to introduce a wide range of substituents and to construct extended polycyclic systems allows for the fine-tuning of properties for specific applications, such as in organic light-emitting diodes (OLEDs).

The benzo[f]quinazoline-1,3(2H,4H)-diones synthesized from precursors derived from this compound have been shown to exhibit interesting photophysical properties. nih.gov The absorption and emission spectra of these compounds can be modulated by the introduction of different functional groups, with some derivatives showing high quantum yields. nih.gov This tunability is a key aspect in the design of new fluorescent materials for OLEDs and other optoelectronic devices.

Furthermore, the synthesis of extended PAHs and GNRs from brominated naphthalene building blocks directly contributes to the field of organic electronics. These materials are investigated for their potential use as semiconductors in transistors and as components in sensors and other advanced electronic devices. The synthetic versatility of this compound thus provides a clear pathway to novel functional organic materials.

Mechanistic Investigations and Theoretical Studies on N Boc 1 Bromo 2 Naphthalenamine Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling and Functionalization Processes

N-Boc-1-bromo-2-naphthalenamine is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, owing to the presence of a reactive carbon-bromine bond. The general mechanism for these transformations, such as Suzuki, Heck, and Buchwald-Hartwig couplings, typically involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0) or Ni(0)).

In a typical palladium-catalyzed cross-coupling reaction, the cycle proceeds as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The bulky N-Boc protecting group and the naphthalene (B1677914) scaffold can influence the rate of this step.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, a boronic acid derivative, activated by a base, undergoes transmetalation with the Pd(II) complex. In a Heck reaction, an alkene coordinates to the palladium center followed by migratory insertion.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst and completing the catalytic cycle.

Beyond cross-coupling, the functionalization of this compound can also be achieved through other pathways. For instance, the amino group, protected by the Boc moiety, can be deprotected and subsequently participate in reactions like the Bucherer reaction, which is used to synthesize aminonaphthalene derivatives researchgate.net. The interplay between the bromo and the protected amino group allows for sequential functionalization strategies. Furthermore, studies on related compounds like 1-bromo-2-naphthol (B146047) have shown the potential for self-condensation reactions, which could be a competing pathway under certain conditions rsc.org.

Influence of Electronic and Steric Factors on Regio- and Chemoselectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors. The bromine atom at the C1 position and the N-Boc group at the C2 position exert significant influence on the naphthalene ring system.

Electronic Factors:

The bromine atom is an electron-withdrawing group through induction, which deactivates the naphthalene ring towards electrophilic substitution but activates the C-Br bond for oxidative addition in cross-coupling reactions.

The N-Boc group, while sterically bulky, can be electron-donating through resonance, which can influence the electron density of the naphthalene ring and affect the regioselectivity of further substitutions.

Steric Factors:

The bulky tert-butoxycarbonyl (Boc) protecting group provides significant steric hindrance around the C2 position. This can direct incoming reagents to other positions on the naphthalene ring and influence the approach of the catalyst in cross-coupling reactions.

The peri-hydrogen at the C8 position provides steric hindrance to the C1 position, which can affect the rate of oxidative addition and the conformation of the resulting metal complex.

These factors are critical in determining the regio- and chemoselectivity of reactions. For example, in further bromination reactions, the directing effects of the existing substituents would determine the position of the incoming bromine atom researchgate.net. Chemoselectivity is also crucial, as reactions can potentially occur at the C-Br bond, the N-H bond of the carbamate (B1207046) (after deprotection), or the aromatic ring.

The following table outlines the expected influence of these factors on different reaction types:

| Reaction Type | Electronic Influence | Steric Influence | Predicted Outcome |

| Cross-Coupling | C-Br bond is activated for oxidative addition. | Bulky N-Boc group may influence catalyst approach and rate. | Favorable reaction at the C-Br bond. |

| Electrophilic Aromatic Substitution | Ring is generally deactivated by Br, but potentially activated and directed by the N-Boc group. | The N-Boc group and the naphthalene structure will direct incoming electrophiles to less hindered positions. | Substitution likely to occur at specific, less hindered positions on the naphthalene ring. |

| Nucleophilic Aromatic Substitution | The C-Br bond is the primary site for substitution. | Steric hindrance from the N-Boc group and peri-hydrogen can affect the reaction rate. | Substitution of the bromine atom is the most probable outcome. |

Role of Ligand Design and Catalyst Performance in Metal-Catalyzed Transformations

The success of metal-catalyzed reactions involving this compound is highly dependent on the design of the ligand coordinated to the metal center. ethernet.edu.et Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and influencing the selectivity of the reaction. ethz.ch

For palladium-catalyzed cross-coupling reactions of this compound, various types of ligands can be employed:

Phosphine (B1218219) Ligands: These are the most common ligands in cross-coupling chemistry. The electronic and steric properties of phosphine ligands can be fine-tuned by varying the substituents on the phosphorus atom. Bulky, electron-rich phosphines are often effective in promoting oxidative addition and reductive elimination. ethernet.edu.et

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form stable complexes with transition metals. They are often more robust than phosphine ligands and can be used in challenging coupling reactions.

"Non-innocent" or "Cooperating" Ligands: These ligands can actively participate in the catalytic cycle, for example, by acting as a proton shuttle or by undergoing reversible redox processes. ethz.chresearchgate.net

The choice of ligand can significantly impact the catalyst's performance, including its activity, stability, and selectivity. The table below summarizes the characteristics of different ligand types and their potential impact on the transformation of this compound.

| Ligand Type | Key Characteristics | Potential Impact on Reactivity |

| Monodentate Phosphines (e.g., P(t-Bu)₃) | Bulky, electron-rich. | Can promote high catalytic activity and facilitate difficult couplings. |

| Bidentate Phosphines (e.g., BINAP) | Form stable chelate complexes. | Can influence enantioselectivity in asymmetric reactions and improve catalyst stability. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable. | Can provide high catalyst stability and activity, especially at elevated temperatures. |

| Buchwald-type Ligands | Sterically demanding biaryl phosphines. | Highly effective for a wide range of cross-coupling reactions, including C-N and C-O bond formation. |

Computational Chemistry and Molecular Modeling Approaches for Predicting Reactivity

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the reactivity of organic molecules like this compound. utc.edu Methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure, stability, and reaction pathways of this compound. chemrevlett.com

Key applications of computational chemistry in studying the reactivity of this compound include:

Calculation of Molecular Properties: DFT can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties help in understanding the molecule's nucleophilic and electrophilic sites and predicting its reactivity towards different reagents. chemrevlett.com

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity. rsc.org

Catalyst and Ligand Design: Theoretical calculations can be employed to design new catalysts and ligands with improved performance for specific transformations of this compound. By modeling the interaction between the substrate, catalyst, and ligand, it is possible to predict which combinations will be most effective.

The following table presents a hypothetical set of computational descriptors for this compound and their interpretation in the context of its reactivity.

| Computational Descriptor | Hypothetical Value | Interpretation and Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; a higher value suggests greater electron-donating ability and reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital; a lower value indicates greater electron-accepting ability and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential (ESP) on Nitrogen | Negative | Suggests that the nitrogen atom is a potential site for electrophilic attack or coordination to a metal center. |

| ESP on Bromine | Slightly Positive (on C-Br bond) | The carbon attached to bromine is an electrophilic site, susceptible to nucleophilic attack or oxidative addition. |

By leveraging these computational approaches, researchers can gain a deeper understanding of the complex reactivity of this compound, leading to the development of more efficient and selective synthetic methods.

Emerging Research Directions and Synthetic Innovations for N Boc 1 Bromo 2 Naphthalenamine

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The push towards environmentally friendly chemical processes has led to the development of sustainable and green chemistry approaches for the synthesis and derivatization of N-Boc-1-bromo-2-naphthalenamine and related naphthalenamine derivatives. Traditional methods often involve harsh reagents and generate significant waste. In contrast, modern approaches prioritize atom economy, the use of less hazardous solvents, and energy efficiency. ijcmas.com

One notable green chemistry approach involves the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols using grindstone chemistry. This solvent-free method is not only energy-efficient but also features operational simplicity and provides good yields in short reaction times. ijcmas.com Another strategy focuses on the direct catalytic amination of naphthalene (B1677914) to produce naphthylamine, which can then be further functionalized. This method offers high atom utilization and reduces environmental pollution compared to traditional nitration and hydrogenation processes. researchgate.net For instance, a one-step amination of naphthalene using vanadium catalysts has been shown to achieve a high yield of naphthylamine under mild conditions. researchgate.net

The use of microwave-assisted organic synthesis represents another significant advancement in green chemistry. This technique has been successfully employed for the efficient, one-pot synthesis of carboxanilides, including naphthalene-based structures, with high yields and purity. nih.gov These greener synthetic routes are crucial for reducing the environmental footprint of producing valuable chemical intermediates like this compound.

Exploration of Novel Catalytic Systems and Reaction Conditions

The exploration of novel catalytic systems and reaction conditions is a key driver of innovation in the synthesis of this compound and its derivatives. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for creating carbon-nitrogen bonds with high atom and step economy. mdpi.com

Recent research has demonstrated a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives using a bidentate directing group. This reaction proceeds efficiently at room temperature without the need for a base or external oxidant. mdpi.com Palladium-catalyzed reactions have also been extensively studied for the regioselective functionalization of naphthalenes. anr.fr For example, palladium catalysts can be used for the selective halogenation of naphthaldehydes at either the 2 or 8 position. anr.fr

Furthermore, vanadium catalysts have shown promise in the direct catalytic amination of naphthalene. Mixed oxides containing V(V) and Mo(VI) are active catalysts for this transformation, and the introduction of metallic palladium can further improve the yield and selectivity. researchgate.net The development of these novel catalytic systems allows for more precise control over the synthesis and derivatization of naphthalene scaffolds, opening up new possibilities for creating complex molecules.

Integration into Automated and High-Throughput Synthetic Platforms

The integration of synthesis and derivatization processes for compounds like this compound into automated and high-throughput platforms is revolutionizing chemical research. nih.gov High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, significantly accelerating the discovery and optimization of new synthetic methods. cam.ac.uknih.gov

Miniaturized automation platforms enable the execution of thousands of experiments in a single day, using minimal amounts of starting material. nih.gov This is particularly valuable in the early stages of drug discovery and materials science research where sample availability may be limited. nih.gov Software solutions are being developed to facilitate the design, execution, and analysis of these complex experimental arrays, making HTE more accessible to the broader chemistry community. nih.govchemrxiv.orgresearchgate.net

These automated platforms are not only used for reaction discovery but also for the synthesis of compound libraries for biological screening. chemrxiv.org The ability to rapidly generate a diverse set of functionalized naphthalene derivatives is crucial for exploring their potential applications in various fields.

Design of Highly Functionalized Naphthalene Scaffolds for Future Chemical and Material Science Applications

This compound serves as a key building block for the design of highly functionalized naphthalene scaffolds with a wide range of potential applications in chemistry and material science. lifechemicals.com The naphthalene core is a prevalent substructure in many natural products, synthetic drugs, and functional materials. lifechemicals.comrasayanjournal.co.in

The ability to precisely introduce various functional groups onto the naphthalene ring system allows for the fine-tuning of its electronic, optical, and biological properties. For example, functionalized naphthalene diimides (NDIs) are being investigated for their use in organic electronics, sensors, and supramolecular chemistry. acs.orgbohrium.comacs.org The synthesis of core-substituted NDIs allows for the modulation of their absorption and fluorescence properties, making them suitable for applications in artificial photosynthesis and solar cell technology. acs.org

Furthermore, the development of new synthetic methodologies, such as regioselective C-H functionalization and cross-coupling reactions, provides access to a diverse array of substituted naphthalenes. anr.frresearchgate.net These highly functionalized scaffolds are being explored for their potential as antimicrobial agents, anticancer drugs, and components of advanced materials. rasayanjournal.co.inijpsjournal.comnih.gov The continued innovation in the synthesis and derivatization of this compound will undoubtedly lead to the discovery of new materials and molecules with valuable properties. nih.govnih.gov

Q & A

Q. What analytical workflows validate the purity of this compound for biological assays?

- Methodological Answer :

- Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to confirm >95% purity.

- Perform elemental analysis for C, H, N, Br to quantify stoichiometric deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.